Cas no 3555-86-0 (2,4,6-Trihydroxybenzophenone)

2,4,6-Trihydroxybenzophenone 化学的及び物理的性質
名前と識別子
-
- Methanone,phenyl(2,4,6-trihydroxyphenyl)-
- phenyl-(2,4,6-trihydroxyphenyl)methanone
- 2,4,6-Trihydroxybenzophenone
- 2-benzoylphloroglucinol
- benzoyl phloroglucinole
- benzoylphloroglucinol
- phenyl(2,4,6-trihydroxyphenyl)methanone
- phlorbenzophenone
- PHLOROBENZOPHENONE
- Phenyl(2,4,6-trihydroxyphenyl)-methanone
- CPEXFJVZFNYXGU-UHFFFAOYSA-N
- Methanone, phenyl(2,4,6-trihydroxyphenyl)-
- SCHEMBL353943
- NS00029874
- CHEBI:28233
- C06356
- BDBM234398
- 2-benzoylbenzene-1,3,5-triol
- EINECS 222-615-5
- FT-0715806
- Q27103573
- 3555-86-0
- DTXSID0063072
- phenyl-(2,4,6-trihydroxy-phenyl)-methanone
-
- インチ: InChI=1S/C13H10O4/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h1-7,14-16H
- InChIKey: CPEXFJVZFNYXGU-UHFFFAOYSA-N
- ほほえんだ: C1(C(C2C(O)=CC(O)=CC=2O)=O)C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 230.05800
- どういたいしつりょう: 230.058
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 77.8A^2
じっけんとくせい
- 密度みつど: 1.2683 (rough estimate)
- ふってん: 332.2°C (rough estimate)
- フラッシュポイント: 213.7°C
- 屈折率: 1.4977 (estimate)
- PSA: 77.76000
- LogP: 2.03440
2,4,6-Trihydroxybenzophenone セキュリティ情報
2,4,6-Trihydroxybenzophenone 税関データ
- 税関コード:2914501900
- 税関データ:
中国税関コード:
2914501900概要:
2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2,4,6-Trihydroxybenzophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF58803-25g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 25g |
$882.00 | 2024-04-20 | ||
A2B Chem LLC | AF58803-1g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 1g |
$225.00 | 2024-04-20 | ||
TRC | T219965-1g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 1g |
$ 155.00 | 2022-06-02 | ||
TRC | T219965-5g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 5g |
$ 515.00 | 2022-06-02 | ||
TRC | T219965-2.5g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 2.5g |
$ 235.00 | 2022-06-02 | ||
A2B Chem LLC | AF58803-2g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 2g |
$300.00 | 2024-04-20 | ||
A2B Chem LLC | AF58803-5g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 5g |
$350.00 | 2024-04-20 | ||
A2B Chem LLC | AF58803-10g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 10g |
$538.00 | 2024-04-20 |
2,4,6-Trihydroxybenzophenone 関連文献
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Lingxin Kong,Zixin Deng,Delin You Nat. Prod. Rep. 2022 39 2057
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Shi-Biao Wu,Chunlin Long,Edward J. Kennelly Nat. Prod. Rep. 2014 31 1158
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Jin-Chang Huang,Li Sheng,Jian-Fa Zong,Yu-Bo Zhou,Jia Li,Ai-Jun Hou Org. Chem. Front. 2022 9 6475
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Qing Liu,Zhichao Wang,Jianming He,Zhenling Liu Org. Biomol. Chem. 2021 19 5539
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Inder Pal Singh,Jasmeen Sidana,Sandip B. Bharate,William J. Foley Nat. Prod. Rep. 2010 27 393
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6. Natural products in agarwood and Aquilaria plants: chemistry, biological activities and biosynthesisWei Li,Hui-Qin Chen,Hao Wang,Wen-Li Mei,Hao-Fu Dai Nat. Prod. Rep. 2021 38 528
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Xingwang Zhang,Shengying Li Nat. Prod. Rep. 2017 34 1061
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8. Sampbenzophenones A–G, prenylated benzoylphloroglucinol derivatives from Hypericum sampsoniiHucheng Zhu,Chunmei Chen,Dongdong Tan,Dongyan Li,Yi Guo,Guangzheng Wei,Jinwen Zhang,Jianping Wang,Zengwei Luo,Yongbo Xue,Yonghui Zhang RSC Adv. 2016 6 86710
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9. The synthesis of some novel deoxyhumulone analogues. Observations on the air-oxidation of 2′,4′,6′-trihydroxy-3′-isopentyl-5′-(3-methylbut-2-enyl)isovalerophenone and its corresponding humulone derivativesMartin R. Cann,Anne-Marie Davis,Patrick V. R. Shannon J. Chem. Soc. Perkin Trans. 1 1984 1413
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Natalia Putkaradze,David Teze,Folmer Fredslund,Ditte Hededam Welner Nat. Prod. Rep. 2021 38 432
2,4,6-Trihydroxybenzophenoneに関する追加情報
Methanone, Phenyl(2,4,6-Trihydroxyphenyl) - A Comprehensive Overview
Methanone, Phenyl(2,4,6-Trihydroxyphenyl), also known by its CAS number 3555-86-0, is a compound of significant interest in various scientific and industrial applications. This compound is characterized by its unique chemical structure, which includes a phenyl group attached to a methanone moiety. The presence of hydroxyl groups at the 2, 4, and 6 positions of the phenyl ring imparts distinctive chemical properties and reactivity. Recent studies have highlighted its potential in fields such as pharmaceuticals, agrochemicals, and advanced materials.
The chemical structure of Methanone, Phenyl(2,4,6-Trihydroxyphenyl) plays a pivotal role in determining its physical and chemical properties. The hydroxyl groups on the phenyl ring contribute to hydrogen bonding capabilities, making the compound highly soluble in polar solvents. This property is advantageous in applications where solubility is critical, such as in drug delivery systems. Furthermore, the methanone group introduces electrophilic characteristics, making the compound reactive towards nucleophilic attacks. This reactivity has been exploited in various organic synthesis reactions.
Recent research has focused on the biological activity of Methanone, Phenyl(2,4,6-Trihydroxyphenyl). Studies have shown that this compound exhibits significant antioxidant properties due to the presence of multiple hydroxyl groups. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. Additionally, the compound has demonstrated potential as a precursor for synthesizing bioactive molecules with enhanced pharmacokinetic profiles.
In the context of environmental science, Methanone, Phenyl(2,4,6-Trihydroxyphenyl) has been investigated for its role in catalytic processes. Its ability to act as a ligand in metal-catalyzed reactions has opened new avenues for green chemistry. Researchers have reported improved catalytic efficiency when this compound is used as a coordinating agent in transition metal complexes. This finding aligns with the growing demand for sustainable chemical processes that minimize waste and energy consumption.
The synthesis of Methanone, Phenyl(2,4,6-Trihydroxyphenyl) involves a multi-step process that typically starts with benzene derivatives. The introduction of hydroxyl groups at specific positions requires precise control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. These methods include the use of transition metal catalysts and microwave-assisted synthesis techniques.
From an industrial perspective, Methanone derivatives are valuable intermediates in the production of specialty chemicals. The ability to modify the substituents on the phenyl ring allows for fine-tuning of physical and chemical properties according to specific application needs. For instance, variations in substituent electron-donating or withdrawing effects can influence solubility or reactivity.
In conclusion,Methanone,Phenyl(2,4,6-trihydroxyphenyl) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure provides a foundation for exploring new synthetic pathways and functional materials. As research continues to uncover its potential uses,CAS No 3555-86-0 will likely play an increasingly important role in advancing scientific innovation.
3555-86-0 (2,4,6-Trihydroxybenzophenone) 関連製品
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